Sodium 5-bromo-3-methylpicolinate
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Overview
Description
Sodium 5-bromo-3-methylpicolinate is a chemical compound with the molecular formula C7H5BrNNaO2. It is a derivative of picolinic acid, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a bromine atom, and the carboxyl group is converted to its sodium salt form.
Future Directions
Sodium 5-bromo-3-methylpicolinate is primarily used for research purposes. As such, future directions may include further studies to understand its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to understand its safety and hazards. Relevant papers on the topic could provide more insights .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 5-bromo-3-methylpicolinate typically involves the bromination of 3-methylpicolinic acid followed by neutralization with sodium hydroxide. The reaction conditions often include:
Bromination: 3-methylpicolinic acid is dissolved in a suitable solvent, such as acetic acid, and bromine is added dropwise at a controlled temperature to ensure selective bromination at the 5-position.
Neutralization: The resulting 5-bromo-3-methylpicolinic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include:
Large-scale bromination: Using industrial reactors to control the temperature and addition of bromine.
Efficient neutralization: Employing continuous flow reactors for the neutralization step to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Sodium 5-bromo-3-methylpicolinate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide.
Coupling Reactions: Reagents include boronic acids and palladium catalysts.
Major Products Formed
Substitution Reactions: Products include various substituted picolinates, depending on the nucleophile used.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the picolinate with boronic acids.
Scientific Research Applications
Sodium 5-bromo-3-methylpicolinate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: It can be used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of various chemical products
Mechanism of Action
The mechanism of action of sodium 5-bromo-3-methylpicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carboxylate group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-methylpicolinic acid: The parent compound without the sodium salt form.
3-Methylpicolinic acid: Lacks the bromine atom at the 5-position.
Sodium 3-methylpicolinate: Lacks the bromine atom at the 5-position
Uniqueness
Sodium 5-bromo-3-methylpicolinate is unique due to the presence of both the bromine atom and the sodium salt form, which can influence its reactivity and solubility. These features make it a valuable compound in various synthetic and research applications, offering different reactivity compared to its analogs .
Properties
IUPAC Name |
sodium;5-bromo-3-methylpyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2.Na/c1-4-2-5(8)3-9-6(4)7(10)11;/h2-3H,1H3,(H,10,11);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGVFJZETGFKGT-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)[O-])Br.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrNNaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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